molecular formula C10H11ClO2 B1599407 5-Chloro-2-isopropoxybenzaldehyde CAS No. 28396-34-1

5-Chloro-2-isopropoxybenzaldehyde

Cat. No. B1599407
CAS RN: 28396-34-1
M. Wt: 198.64 g/mol
InChI Key: VILJSXLMSJSWNL-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-isopropoxybenzaldehyde is 1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom and an isopropoxy group attached to it, as well as an aldehyde group.


Physical And Chemical Properties Analysis

5-Chloro-2-isopropoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 198.65 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Use in Claisen-Schmidt Reaction

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 5-Chloro-2-isopropoxybenzaldehyde can be used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones .
  • Methods of Application : The Claisen-Schmidt reaction involves the condensation of an aldehyde with a ketone in the presence of a base. In this case, 5-Chloro-2-isopropoxybenzaldehyde is reacted with acetone under microwave irradiation .
  • Results or Outcomes : The reaction produces benzalacetones selectively without self-condensation product in very short reaction times and good yields .

Use in Nonlinear Optical Crystal

  • Scientific Field : Material Science .
  • Summary of Application : 5-Chloro-2-isopropoxybenzaldehyde can be used in the synthesis of a new nonlinear optical crystal, 5-chloro-2 (3H)benzoxazolone Picrate .
  • Methods of Application : The crystal was grown by a slow evaporation solution growth technique at ambient temperature using water and ethanol as mixed solvent .
  • Results or Outcomes : The grown crystal was characterized by single crystal XRD, powder XRD, FT-IR, UV–vis–NIR transmittance, TGA/DTA, DSC, dielectric, DC electrical properties and SHG efficiency .

Use in Synthesis of 5-Chloro-2-Pentanone

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 5-Chloro-2-isopropoxybenzaldehyde can be used in the synthesis of 5-chloro-2-pentanone, a precursor of many antibacterial agents and pesticides .
  • Methods of Application : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .
  • Results or Outcomes : Experiment results showed that the yield of 5-chloro-2-pentanone reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

5-chloro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJSXLMSJSWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409404
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isopropoxybenzaldehyde

CAS RN

28396-34-1
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (3 g, 19.16 mmol),2-Iodo-propane (4.88 g, 28.74 mmol) and K2CO3 (4 g, 28.74 mmol) was mixed in anhydrous DMF. The reaction tube was placed into the cavity of a focused monomode microwave reactor and the contents of the flask were irradiated for 30 min at 100° C. Then the solution was filtered and the filtration was concentrated to obtain the crude product (3 g). The crude product was used into next step reaction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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